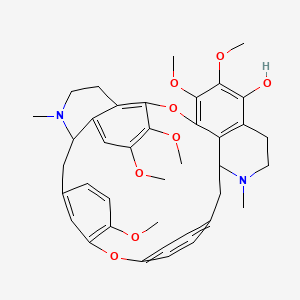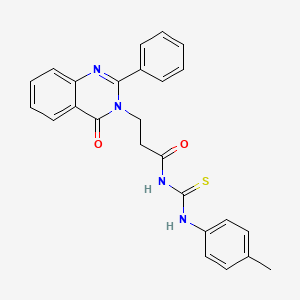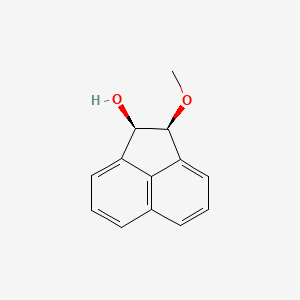![molecular formula C14H18O2S B14455764 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid CAS No. 76358-97-9](/img/structure/B14455764.png)
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a phenylsulfanyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with phenylsulfanyl reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various chemical interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
Phenylsulfanylcyclohexane: Lacks the carboxylic acid group but contains the phenylsulfanyl group.
Cyclohexylsulfanylcarboxylic acid: Contains a sulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
76358-97-9 |
|---|---|
Fórmula molecular |
C14H18O2S |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
2-(phenylsulfanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10H2,(H,15,16) |
Clave InChI |
IMHSDNULRKCRML-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CSC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
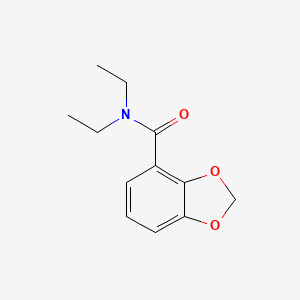
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

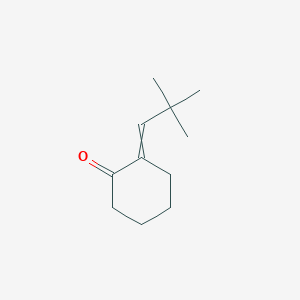
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
